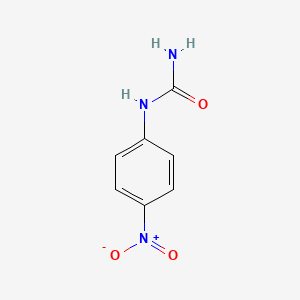

(4-Nitrophenyl)urea

CAS No.: 556-10-5

Cat. No.: VC3708400

Molecular Formula: C7H7N3O3

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 556-10-5 |

|---|---|

| Molecular Formula | C7H7N3O3 |

| Molecular Weight | 181.15 g/mol |

| IUPAC Name | (4-nitrophenyl)urea |

| Standard InChI | InChI=1S/C7H7N3O3/c8-7(11)9-5-1-3-6(4-2-5)10(12)13/h1-4H,(H3,8,9,11) |

| Standard InChI Key | LXXTVGKSGJADFU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)N)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)N)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

(4-Nitrophenyl)urea consists of a urea molecule with a 4-nitrophenyl substituent. This structure features a nitro group (-NO₂) at the para position of a phenyl ring attached to a urea moiety (-NH-CO-NH₂). The presence of the electron-withdrawing nitro group significantly influences the compound's physical and chemical behavior.

Based on structurally similar compounds, (4-Nitrophenyl)urea likely exhibits the following properties:

Physical Properties

Chemical Properties

The nitro group in the para position creates an electron-withdrawing effect that influences the reactivity of the molecule. This electronic characteristic makes the N-H bonds of the urea portion more acidic compared to unsubstituted urea, potentially enhancing its hydrogen bond donor capabilities.

The compound is expected to form hydrogen bonds through its urea N-H groups, making it potentially useful in anion recognition applications, similar to N,N'-bis(4-nitrophenyl)urea which has demonstrated effective halide anion binding .

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of (4-Nitrophenyl)urea can be achieved through several routes, drawing from methods used for related compounds:

-

Reaction of 4-nitroaniline with isocyanates to form the corresponding urea derivative.

-

One-pot synthesis using carbonylating agents such as bis(trichloromethyl) carbonate (triphosgene) with appropriate amines.

Microwave-Assisted Synthesis

Modern approaches employ microwave irradiation to expedite the reaction process. For example, the synthesis of the related compound 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea has been successfully performed using microwave irradiation:

"1-Chloro-3-isocyanatobenzene (0.153 g, 1 mmol) and 4-nitrobenzenamine (0.138 g, 1 mmol) were mixed and ground in an agate mortar, then irradiated by microwave for 1 min."

This approach could be adapted for the synthesis of (4-Nitrophenyl)urea by using an appropriate isocyanate reagent with 4-nitroaniline.

Modern Synthetic Approaches

Recent developments in urea derivative synthesis include fast and facile methods for creating activated urea building blocks. For instance:

"A fast and facile synthesis of a series of 4-nitrophenyl 2-azidoethylcarbamate derivatives as activated urea building blocks was developed... transformed into 4-nitrophenyl 2-azidoethylcarbamate derivatives in 1 h via a one-pot two-step reaction."

Such methods could potentially be modified for the specific synthesis of (4-Nitrophenyl)urea, offering advantages in reaction time and yield.

Applications in Research and Industry

Biological Applications

Urea derivatives containing nitrophenyl groups have demonstrated significant biological activities. While specific data for (4-Nitrophenyl)urea is limited, related compounds have shown:

-

Antifertility properties - 1,3-Bis(4-nitrophenyl)urea "is the active component of the antifertility agent nicarbazin, in chicken, duck, and goose plasma."

-

Potential anticancer applications - Compounds structurally related to (4-Nitrophenyl)urea have been investigated as components of cancer therapeutics. For example, 1-(3-fluorophenyl)-3-(4-nitrophenyl) urea is described as "an important activated fragment of sorafenib derivatives" where "Sorafenib is a VEGFR-2 inhibitor that has good therapeutic effect for renal carcinoma and liver cancer."

Anion Recognition Applications

Nitrophenyl urea compounds exhibit remarkable anion binding properties due to their hydrogen bond donating capabilities. Recent studies have investigated these properties:

"This study investigates the recognition of halide anions by N,N'-bis(4-nitrophenyl)urea using computational methods in both gas-phase and solution... revealing a gas-phase selectivity trend of [L⋯F] −>[L⋯Cl] −>[L⋯Br] −>[L⋯I] −."

The study further notes that "NBO, QTAIM, and EDA-NOCV analyses highlight N-H∙∙∙X hydrogen bonds, with electrostatic forces contributing around 60% to the total interaction."

Based on structural similarities, (4-Nitrophenyl)urea may exhibit comparable anion recognition properties, potentially with different selectivity patterns due to its asymmetric structure.

Structure-Activity Relationships

Influence of the Nitro Group

The 4-nitrophenyl moiety confers specific electronic properties that influence the compound's reactivity and applications:

-

Enhanced hydrogen bond donor capability of the urea N-H bonds due to the electron-withdrawing effect of the nitro group.

-

Possible π-π stacking interactions in crystal structures and during molecular recognition events.

-

Potential for reduction of the nitro group to an amino group, providing a handle for further functionalization.

Crystallographic Data of Related Compounds

Crystallographic studies of related compounds provide insights into the potential structural arrangements of (4-Nitrophenyl)urea:

Table: Selected Crystallographic Data from Related Compounds

| Compound | Key Structural Features | Reference |

|---|---|---|

| 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea | Inter-ring dihedral angle = 8.70° | |

| 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea | Interplanar angle between rings = 6.51° |

These data suggest that (4-Nitrophenyl)urea would likely form relatively planar structures, potentially facilitating crystal packing and intermolecular hydrogen bonding networks.

Analytical Characterization

Spectroscopic Identification

The characterization of (4-Nitrophenyl)urea would typically involve:

-

IR Spectroscopy: Expected characteristic bands include:

-

N-H stretching (~3300-3500 cm⁻¹)

-

C=O stretching (~1650-1700 cm⁻¹)

-

NO₂ symmetric and asymmetric stretching (~1350 and ~1550 cm⁻¹)

-

-

¹H NMR Spectroscopy: Would show distinctive patterns for:

-

Aromatic protons of the 4-nitrophenyl group

-

N-H protons of the urea group

-

-

Mass Spectrometry: Would provide molecular weight confirmation and fragmentation pattern analysis.

Purification Methods

Based on related compounds, purification strategies for (4-Nitrophenyl)urea might include:

"Crystallise the urea from EtOH (m 364°, long heating), EtOH/Me₂CO (m 301-303°, 300-304° dec, 318-319°) or Me₂CO (m 289° dec). It sublimes in vacuo."

These methods could be adapted specifically for (4-Nitrophenyl)urea, taking into account its particular solubility properties.

Computational Studies and Theoretical Insights

Computational methods have been employed to understand the behavior of nitrophenyl urea derivatives, particularly in molecular recognition applications. For instance, the study on N,N'-bis(4-nitrophenyl)urea found:

"Despite unfavorable solvation energy changes, the intrinsic affinity remains the main factor for selectivity, which aligns with experimental data. The strong correlation between theoretical and experimental formation constants supports the reliability of the computational findings."

Similar computational approaches could provide valuable insights into the behavior of (4-Nitrophenyl)urea, particularly regarding its potential applications in anion recognition and supramolecular chemistry.

Future Research Directions

Synthetic Challenges

Development of more efficient and environmentally friendly synthesis methods represents an important direction for future research, potentially building on recent advances such as:

"These urea building blocks were utilized for the preparation of a series of urea moiety-containing mitoxantrone-amino acid conjugates in 75-92% yields and parallel solution-phase synthesis of a urea compound library consisted of 30 members in 38-70% total yields."

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume